1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that belongs to the class of 1,4-dihydropyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione can be synthesized through a multicomponent Hantzsch reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia source in the presence of a catalyst. For instance, europium (III) chloride hexahydrate has been used as a catalyst to facilitate the formation of 1,4-dihydropyrazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts, such as magnetite/chitosan, can enhance the efficiency and yield of the reaction while allowing for easy recovery and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
1,4-Dihydropyridines: These compounds share a similar dihydropyridine ring structure and are known for their pharmacological properties, such as calcium channel blocking activity.
1,4-Dihydropyrazines:
Uniqueness: 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione is unique due to the presence of the cyclopropyl and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features may confer specific advantages in terms of binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
1-cyclopropyl-4-methylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-4-5-10(6-2-3-6)8(12)7(9)11/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPSRIEILRXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.